molecular formula C10H14N2O4 B1679795 Proxibarbal CAS No. 2537-29-3

Proxibarbal

货号: B1679795
CAS 编号: 2537-29-3
分子量: 226.23 g/mol
InChI 键: VNLMRPAWAMPLNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

普罗巴比妥会发生各种化学反应,包括:

科学研究应用

Therapeutic Uses

  • Migraines: Proxibarbal has been used for the long-term treatment of migraine and other types of vascular headaches .
  • Menopausal Symptoms: It has also been recommended for managing menopausal symptoms, particularly headaches and hot flushes .
  • Premenstrual Symptoms: this compound has been indicated for other premenstrual symptoms as well .

Pharmacological Profile

  • Mechanism of Action: The mechanism of action for this compound is not readily available .
  • Pharmacodynamics: The pharmacodynamics of this compound are not available . However, classical barbiturates are known for their sedative-hypnotic and anticonvulsant properties .
  • Dependence Potential: Studies in rhesus monkeys indicated that this compound did not induce physical dependence . Valofane, a transformation product of this compound, did not show reinforcing properties in these animals .

Adverse Effects and Warnings

  • Immunoallergic Thrombocytopenia: this compound was withdrawn from the market in some countries due to the risk of inducing immunoallergic thrombocytopenia .
  • Drowsiness and Dizziness: Slight drowsiness or dizziness were the main symptoms observed in some patients .

Availability and Regulatory Status

  • This compound was approved for marketing in sixteen countries but was only available in twelve .
  • It has been under national control in six countries .
  • The drug has been withdrawn from the market in France due to the risk of inducing immunoallergic thrombocytopenia .

Comparison Table

FeatureThis compoundPhenobarbital
Primary UseMigraines, menopausal and premenstrual symptoms All types of seizures except absence seizures
Mechanism of ActionNot Available Acts on GABAA receptors, increasing synaptic inhibition
Adverse EffectsImmunoallergic thrombocytopenia, drowsiness, dizziness Not specified in the provided context.
Regulatory StatusWithdrawn from the market in some countries Still in use for specific indications

生物活性

Proxibarbal, a derivative of barbiturates, is characterized by its chemical formula C10H14N2O4C_{10}H_{14}N_{2}O_{4} and a molecular weight of 226.23 g/mol. Initially approved for use in France, it was later withdrawn due to concerns over immunoallergic thrombocytopenia, a serious blood disorder. Despite its withdrawal, this compound's biological activity, particularly its anti-anxiety properties and application in migraine treatment, remains a subject of interest in pharmacological research.

This compound acts primarily on the central nervous system (CNS) and is known to interact with several receptors, including:

  • 5-HT Receptors : Involved in mood regulation and anxiety.
  • Histamine Receptors : Linked to various physiological functions including wakefulness and appetite control.

The compound exhibits a non-sedative profile, distinguishing it from traditional barbiturates that typically induce sedation. This unique characteristic allows this compound to provide therapeutic benefits without significant cognitive impairment or drowsiness, making it particularly useful for migraine prevention.

Pharmacokinetics

Research indicates that this compound and its tautomeric form, Valofan, interconvert rapidly in solution. Notably, studies have shown that after oral administration of this compound, it is primarily excreted in urine while Valofan's excretion is negligible. This pharmacokinetic behavior suggests a potential for prolonged effects in the body despite the rapid interconversion.

Case Studies and Clinical Findings

  • Anti-anxiety Effects : Clinical observations suggest that this compound may reduce anxiety symptoms effectively without causing sedation. This has been documented in trials where patients reported improved mood and anxiety levels without the typical side effects associated with sedative medications.
  • Migraine Treatment : this compound has been utilized in migraine management due to its ability to prevent headache onset without inducing sedation. Patients treated with this compound reported fewer migraine episodes compared to those treated with conventional barbiturates.

Comparison with Other Barbiturates

Compound NameChemical FormulaKey Characteristics
This compoundC10H14N2O4C_{10}H_{14}N_{2}O_{4}Non-sedative; used for migraines
PhenobarbitalC12H12N2O3C_{12}H_{12}N_{2}O_{3}Anticonvulsant; sedative effects
SecobarbitalC13H16N2O3C_{13}H_{16}N_{2}O_{3}Significant hypnotic activity
AmobarbitalC11H14N2O3C_{11}H_{14}N_{2}O_{3}Utilized in anesthesia; sedative properties
ButalbitalC11H14N2O3C_{11}H_{14}N_{2}O_{3}Combines analgesic and sedative effects

Safety and Toxicology

Despite its therapeutic potential, the withdrawal of this compound from the market was primarily due to safety concerns. Reports of immunoallergic thrombocytopenia highlight the importance of monitoring adverse effects during treatment. Additionally, interactions with other CNS depressants can enhance sedative effects, necessitating caution when co-administering these substances.

属性

CAS 编号

2537-29-3

分子式

C10H14N2O4

分子量

226.23 g/mol

IUPAC 名称

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)

InChI 键

VNLMRPAWAMPLNZ-UHFFFAOYSA-N

SMILES

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

规范 SMILES

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

外观

Solid powder

Key on ui other cas no.

42013-22-9
42013-34-3
2537-29-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Axeen
Centralagol
Ipronal
proxibarbal
proxybarbital
Vasalgin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proxibarbal
Reactant of Route 2
Proxibarbal
Reactant of Route 3
Proxibarbal
Reactant of Route 4
Reactant of Route 4
Proxibarbal
Reactant of Route 5
Reactant of Route 5
Proxibarbal
Reactant of Route 6
Proxibarbal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。